Gonyautoxin-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gonyautoxin-1 is a potent marine neurotoxin that belongs to the group of saxitoxins. These toxins are naturally produced by certain species of marine dinoflagellates, such as Alexandrium, Gonyaulax, and Protogonyaulax . This compound is one of the eight known gonyautoxins, which are responsible for causing paralytic shellfish poisoning when ingested through contaminated shellfish .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gonyautoxin-1 can be synthesized from L-serine methyl ester through a series of chemical reactions. The process involves treating L-serine methyl ester with aldehyde to close the ring structure, followed by deprotection with SO3CH2CCl3 . A RH-catalyzed amination reaction with guanidine is then performed to form the tricyclic frame of gonyautoxin-3, which can be further converted to this compound .

Industrial Production Methods: the extraction and purification of this compound from marine dinoflagellates involve several steps, including cell lysis, filtration, and chromatographic separation .

Analyse Chemischer Reaktionen

Types of Reactions: Gonyautoxin-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reductive desulfonation using dithiothreitol is a common method to convert this compound to neosaxitoxin.

Substitution: Substitution reactions involving nucleophiles can modify the functional groups on this compound.

Major Products: The major products formed from these reactions include various analogs of saxitoxins, such as neosaxitoxin and decarbamoylsaxitoxin .

Wissenschaftliche Forschungsanwendungen

Biosensing Technologies

Aptamer Development:

Recent studies have focused on developing DNA aptamers that specifically bind to GTX-1 for use in biosensing applications. These aptamers are selected through techniques such as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), which allows for the identification of high-affinity binding sequences.

- High-Affinity Aptamers: One study successfully optimized an aptamer with a dissociation constant (Kd) of 17.7 nM for GTX-1, demonstrating its potential for sensitive detection in various samples .

- Optical Sensors: The development of an optical biolayer interferometry (BLI) aptasensor has shown a detection range from 0.2 to 200 ng/mL, with a limit of detection as low as 50 pg/mL. This sensor exhibited high specificity for GTX-1 without cross-reactivity to other marine toxins .

Table 1: Summary of Aptamer-Based Sensors for GTX-1 Detection

| Sensor Type | Detection Range | Limit of Detection | Specificity |

|---|---|---|---|

| BLI Aptasensor | 0.2 - 200 ng/mL | 50 pg/mL | High specificity for GTX-1 |

Drug Development

Therapeutic Potential:

Research indicates that gonyautoxins, including GTX-1, may have applications beyond their toxic effects. For instance, they are being investigated for their muscle-relaxing properties in treating conditions such as acute anal fissures . The mechanism involves temporary paralysis at the injection site, providing pain relief and stopping bleeding.

Case Study:

In a clinical setting, patients treated with gonyautoxin injections experienced significant relief from symptoms associated with anal fissures within 48 hours . This suggests potential for further therapeutic applications in pain management.

Wirkmechanismus

Gonyautoxin-1 exerts its effects by reversibly blocking voltage-gated sodium channels at the axonal level, impeding nerve impulse propagation . This mechanism is similar to other saxitoxins, which bind to the sodium channels and prevent the influx of sodium ions, leading to paralysis and other neurological effects .

Vergleich Mit ähnlichen Verbindungen

Gonyautoxin-1 is part of the saxitoxin group, which includes several similar compounds:

Saxitoxin (STX): The parent compound of the group, known for its potent neurotoxic effects.

Neosaxitoxin (NSTX): A derivative of saxitoxin with similar properties.

Decarbamoylsaxitoxin (dcSTX): Another analog with slightly different chemical properties.

Uniqueness: this compound is unique due to its specific structural features and its ability to form stable complexes with certain aptamers, which makes it valuable for research and detection purposes .

Biologische Aktivität

Gonyautoxin-1 (GTX-1) is a potent neurotoxin belonging to the gonyautoxin group, which is part of the broader family of saxitoxins. It is primarily produced by marine dinoflagellates and can accumulate in shellfish, leading to serious health risks for humans through the consumption of contaminated seafood. This article delves into the biological activity of GTX-1, focusing on its mechanisms, effects, and implications for public health.

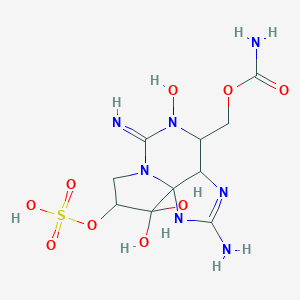

This compound has a complex chemical structure characterized by its heterocyclic framework. Its chemical formula is C10H17N7O9S, which highlights its unique properties among neurotoxins. The primary mechanism of action involves the blockade of voltage-gated sodium channels in nerve and muscle cells. GTX-1 binds specifically to site 1 of the α-subunit of these channels, inhibiting sodium influx. This blockade effectively prevents the propagation of action potentials, leading to neuromuscular paralysis and other severe symptoms associated with paralytic shellfish poisoning (PSP) .

Biological Effects and Symptoms

The biological effects of GTX-1 are profound and can lead to rapid onset symptoms, including:

- Muscle Weakness : Impaired neuromuscular transmission results in decreased muscle strength.

- Respiratory Failure : In severe cases, paralysis can extend to respiratory muscles, necessitating immediate medical intervention.

- Potential Fatality : Without prompt treatment, exposure can lead to death due to respiratory failure.

The onset of symptoms typically occurs within minutes to hours after ingestion of contaminated shellfish, making it critical for public health monitoring .

Research Findings and Case Studies

Recent studies have focused on the interactions between GTX-1 and sodium channels, providing insights into its binding affinity and competitive behavior with other neurotoxins. For instance, research has shown that GTX-1 competes with saxitoxin at the same binding sites on sodium channels, which is crucial for understanding its toxicological profile and developing potential antidotes .

Table 1: Comparison of Gonyautoxins

| Compound Name | Chemical Formula | Key Differences |

|---|---|---|

| Gonyautoxin-2 | C10H17N7O9S | Slightly different stereochemistry |

| Gonyautoxin-3 | C10H17N7O9S | Structural isomer with variations |

| Saxitoxin | C10H17N7O4 | Lacks sulfur; different binding properties |

| Neosaxitoxin | C10H17N7O5 | Additional hydroxyl group affecting activity |

| Decarbamoylsaxitoxin | C9H14N6O4 | Lacks carbamoyl group; distinct toxicity |

This compound's unique binding characteristics contribute to its high potency compared to other members of the saxitoxin family .

Biotransformation and Excretion

In humans, GTX-1 undergoes biotransformation primarily through oxidative processes followed by glucuronidation. This metabolic pathway enhances its hydrophilicity, facilitating excretion from the body. Understanding these processes is vital for developing therapeutic strategies against GTX-1 poisoning .

Public Health Implications

The presence of gonyautoxins in marine environments poses significant risks to public health. Monitoring algal blooms that produce these toxins is essential for preventing PSP outbreaks. Regulatory measures are necessary to ensure seafood safety and protect consumers from neurotoxic exposure .

Eigenschaften

CAS-Nummer |

60748-39-2 |

|---|---|

Molekularformel |

C10H17N7O9S |

Molekulargewicht |

411.35 g/mol |

IUPAC-Name |

(2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methyl carbamate |

InChI |

InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,12,19-21H,1-2H2,(H2,13,18)(H3,11,14,15)(H,22,23,24) |

InChI-Schlüssel |

CETRDCWBMBILAL-UHFFFAOYSA-N |

SMILES |

C1C(C(C23N1C(=[N+](C(C2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O |

Kanonische SMILES |

C1C(C(C23N1C(=N)N(C(C2N=C(N3)N)COC(=O)N)O)(O)O)OS(=O)(=O)O |

Key on ui other cas no. |

64296-26-0 |

Synonyme |

Gonyautoxin 1; Toxin GTX1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.